molecular formula C20H20N4O3S B2551711 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 881432-42-4

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B2551711
CAS RN: 881432-42-4
M. Wt: 396.47
InChI Key: KODDLFXYNGKUOG-UHFFFAOYSA-N
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Description

The compound is a derivative of sulfonamide, which is a group known for its antitumor properties. Sulfonamides have been extensively studied for their potential in cancer treatment, as evidenced by the array-based structure and gene expression relationship study of antitumor sulfonamides . These compounds have been evaluated for their ability to inhibit cell cycle progression in cancer cell lines, with some advancing to clinical trials due to their promising antimitotic and antiproliferative activities .

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multiple steps, including the conversion of aromatic organic acids into esters, hydrazides, and subsequently into thiols, as seen in the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide . The final compounds are typically obtained by reacting these thiols with an appropriate bromoacetamide in the presence of a solvent like DMF and a base such as sodium hydride . Although the specific synthesis route for the compound is not detailed, it is likely to follow a similar multi-step synthetic pathway.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using techniques such as 1H NMR, IR, and mass spectrometry . These methods provide detailed information about the molecular framework and functional groups present in the compound, which are crucial for understanding its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of a triazole ring, as seen in some of the derivatives, suggests potential reactivity associated with this heterocycle . The specific chemical reactions that 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can participate in are not detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the sulfanyl and acetamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and hydroxy substituents can affect the compound's polarity and hydrogen bonding capacity, which in turn can influence its solubility and interactions with biological targets . The antiviral and virucidal activities of related compounds suggest that these properties are conducive to biological activity .

Scientific Research Applications

Radiolabeling and Imaging Applications

The compound "2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide" was evaluated as a potential imaging probe for 5-HT2A receptors. It was labeled with [11C]-methylation, showing that it could penetrate the blood-brain barrier but lacked retention or specific binding to be used as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Synthetic Methodologies

Several studies have focused on developing new synthetic methodologies for compounds containing acetamide moieties, which are prevalent in many natural and pharmaceutical products. For example, new reagents for N-acetamide nucleophiles were reported, offering stable and easy-to-handle compounds for producing N-alkylacetamides and protected amines, which can be utilized in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).

Pharmacological Activities

Research has also delved into the pharmacological activities of compounds with structural similarities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibitory activity and potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

Antimicrobial and Enzyme Inhibitory Activities

Another area of focus is the antimicrobial and enzyme inhibitory activities of novel triazole derivatives. For example, certain synthesized compounds displayed good activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), providing insights into the structure-activity relationships and potential for therapeutic applications (Virk et al., 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-3-5-14(6-4-13)11-17-19(26)22-20(24-23-17)28-12-18(25)21-15-7-9-16(27-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODDLFXYNGKUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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